molecular formula C17H17N3O2S B5694824 N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide

N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide

Cat. No. B5694824
M. Wt: 327.4 g/mol
InChI Key: DLLRZMCYRKTTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as APN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. APN is a thioamide derivative of acetanilide and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide is not fully understood, but it is believed to be related to its thioamide group. The thioamide group is known to exhibit various biological activities, including anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and has been reported to activate the Nrf2-Keap1 pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been reported to reduce the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, this compound has been reported to reduce the levels of inflammatory markers, such as prostaglandin E2 and cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. This compound has also been found to exhibit low toxicity and has been reported to be safe for use in animal studies. However, the limitations of this compound include its poor solubility in water and its limited bioavailability. Moreover, the compound has been found to exhibit variable effects depending on the dose and the route of administration.

Future Directions

There are several future directions for the research on N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide. One of the potential applications of this compound is in cancer therapy. This compound has been found to exhibit anti-cancer properties and has been studied for its potential use in treating various types of cancer. Moreover, this compound has been reported to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medical research.

Synthesis Methods

The synthesis of N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide involves the reaction between 3-acetylphenyl isothiocyanate and 3-aminophenylacetic acid. This reaction results in the formation of this compound. The synthesis of this compound has been reported in various research papers, and the compound has been synthesized using different methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis.

Scientific Research Applications

N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its potential applications in medical research. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been reported to have anti-cancer properties and has been studied for its potential use in cancer therapy. Moreover, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.

properties

IUPAC Name

N-[3-[(3-acetylphenyl)carbamothioylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11(21)13-5-3-6-14(9-13)19-17(23)20-16-8-4-7-15(10-16)18-12(2)22/h3-10H,1-2H3,(H,18,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLRZMCYRKTTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.